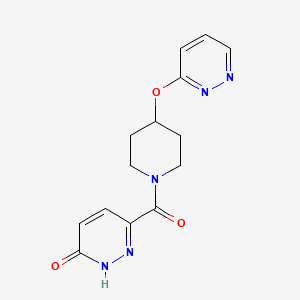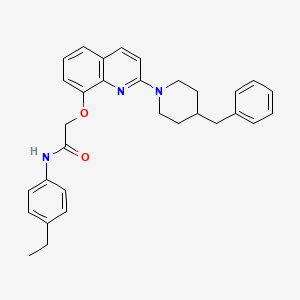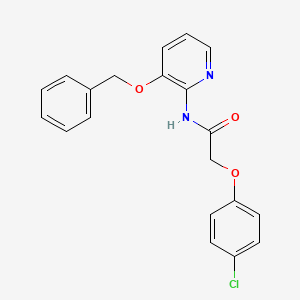
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide (2-CPMPA), is an organic compound that has been used in scientific research for various applications. It is a member of the phenoxyacetamides, which are a class of compounds that are derived from the condensation of an amide group with a phenoxy group. 2-CPMPA has been used in the study of enzymatic and non-enzymatic processes, including in the study of enzymes, hormones, and other biologically active molecules.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide involves the reaction of 4-chlorophenol with 2-bromoacetyl bromide to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with 2-(3-phenylmethoxy)pyridine to form the final product.
Starting Materials
4-chlorophenol, 2-bromoacetyl bromide, 2-(3-phenylmethoxy)pyridine
Reaction
Step 1: 4-chlorophenol is reacted with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate to form 2-(4-chlorophenoxy)acetophenone., Step 2: 2-(4-chlorophenoxy)acetophenone is then reacted with 2-(3-phenylmethoxy)pyridine in the presence of a base such as sodium hydride to form the final product, 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents the formation of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. Additionally, it is thought to bind to other enzymes and proteins, including those involved in the metabolism of drugs and other molecules.
Biochemische Und Physiologische Effekte
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. Additionally, it has been shown to inhibit the activity of other enzymes and proteins, including those involved in the metabolism of drugs and other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be synthesized in a variety of ways depending on the desired application. Additionally, it has been shown to have various biochemical and physiological effects, making it a useful tool for studying biological processes. One limitation is that it is not as widely used as other compounds, so it may be difficult to find the necessary reagents and equipment for its synthesis and use.
Zukünftige Richtungen
The future of 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide in scientific research is promising. It has already been used in the study of enzymatic and non-enzymatic processes, and it has been suggested that it may be useful in the study of other biological processes, such as the regulation of inflammation and other physiological processes. Additionally, it may be useful in developing new drugs and therapies, as well as in the study of drug metabolism. Finally, further research may reveal new applications for 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide has been used in a variety of scientific research applications. It has been used in the study of enzymatic and non-enzymatic processes, including in the study of enzymes, hormones, and other biologically active molecules. It has also been used as a substrate for the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been used in the study of the binding of drugs to proteins, as well as in the study of the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-10-17(11-9-16)25-14-19(24)23-20-18(7-4-12-22-20)26-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOASOWSERTJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)](/img/structure/B2781557.png)
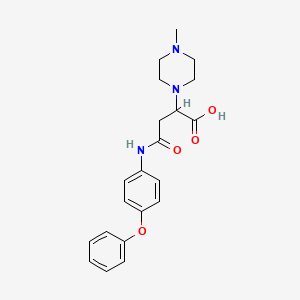
![Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate](/img/structure/B2781560.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2781561.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride](/img/structure/B2781563.png)

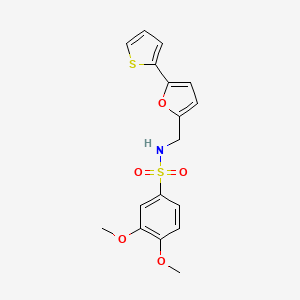
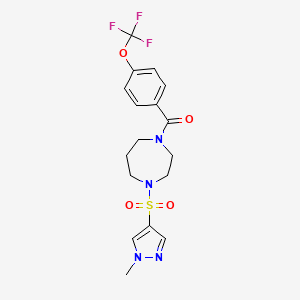
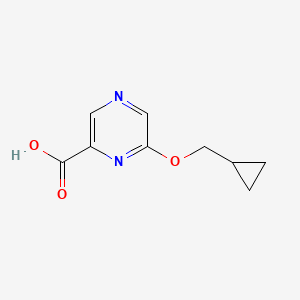
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2781571.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2781573.png)
![2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2781574.png)
